molecular formula C16H15NO4 B2947265 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol CAS No. 1588478-73-2

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol

Cat. No. B2947265
CAS RN: 1588478-73-2
M. Wt: 285.299
InChI Key: MIZJXWKFSNMWRM-RQZCQDPDSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number. It may also include information on the compound’s occurrence in nature or its synthesis .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis includes understanding the reactions involved, the conditions under which they occur, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Catalytic Applications

Encapsulation in Zeolite Y for Oxidation Reactions : The encapsulation of molybdenum(VI) complex, derived from a similar structural motif, in zeolite Y has been demonstrated to be an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This method highlights the catalyst's high activity, stability, recycling ability, and operational flexibility, making it superior to homogeneous catalysts for such applications (Ghorbanloo & Alamooti, 2017).

Fluorescent Probes and Sensors

Fluoroionophores for Metal Detection : Research on diamine-salicylaldehyde derivatives, akin to the core structure of "2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol", has led to the development of fluoroionophores capable of chelating specific metal cations, such as Zn^2+, in organic and semi-aqueous solutions. These compounds have been applied for cellular metal staining, demonstrating their potential as metal recognizers and sensors in biological systems (Hong et al., 2012).

Antimicrobial and Antibacterial Properties

Schiff Base Ligands with Antimicrobial Activity : Schiff bases derived from imino-4-methoxyphenol thiazole and their antimicrobial activities have been investigated. These compounds, including variants similar to "2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol", showed moderate activity against bacterial and fungal species, indicating their potential in antimicrobial treatments (Vinusha et al., 2015).

Interaction with Biological Molecules

Binding with Bovine Serum Albumin (BSA) : Studies on fluorescent probes derived from benzodioxole and phenol structures have examined their interaction with Bovine Serum Albumin (BSA), providing insights into the binding constants and quenching mechanisms. Such interactions are crucial for understanding the transport and bioavailability of these compounds within biological systems (Ghosh, Rathi, & Arora, 2016).

Cyanide Sensors in Aqueous Media

Selective Detection of Cyanide : Schiff bases incorporating the benzothiazole moiety have been designed as selective sensors for cyanide in aqueous media, demonstrating significant sensitivity and selectivity. This application underscores the potential of such compounds in environmental monitoring and safety assessments (Elsafy, Al-Easa, & Hijji, 2018).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to a specific receptor, inhibiting an enzyme, or a variety of other biochemical interactions .

Safety and Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future directions in the study of a compound could involve finding new synthetic routes, discovering new reactions, or exploring new applications of the compound .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yliminomethyl)-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-19-14-5-3-4-11(16(14)18)9-17-12-6-7-13-15(8-12)21-10-20-13/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZJXWKFSNMWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol

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